N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine
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Overview
Description
N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their wide range of biological activities. The presence of a nitro group on the benzyl ring and an amine group on the benzimidazole ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine typically involves the reaction of 3-nitrobenzyl chloride with 1H-benzo[d]imidazol-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the amine group of the benzimidazole attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The nitro group can be reduced to an amine group using reducing agents such as tin(II) chloride in hydrochloric acid.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Tin(II) chloride, hydrochloric acid.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed
Reduction: 3-aminobenzyl-1H-benzo[d]imidazol-2-amine.
Substitution: Various substituted benzimidazole derivatives depending on the substituent introduced.
Scientific Research Applications
N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzimidazole ring can bind to various enzymes and receptors, modulating their activity and resulting in therapeutic effects. The exact molecular pathways involved depend on the specific biological context and the target cells or organisms.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dichlorobenzyl)-4,5-dihydro-1H-imidazol-2-amine: Known for its antipain properties via modulation of α2-adrenergic receptors.
N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)acetamide: Exhibits quorum sensing inhibitory activity against Pseudomonas aeruginosa.
N-benzylidene-6-nitrobenzo[d]thiazol-2-amine: Used in the synthesis of benzothiazole-based compounds with various biological activities.
Uniqueness
N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine is unique due to the presence of both a nitro group and a benzimidazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in different fields, making it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C14H12N4O2 |
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Molecular Weight |
268.27 g/mol |
IUPAC Name |
N-[(3-nitrophenyl)methyl]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C14H12N4O2/c19-18(20)11-5-3-4-10(8-11)9-15-14-16-12-6-1-2-7-13(12)17-14/h1-8H,9H2,(H2,15,16,17) |
InChI Key |
PEQXYESKMXRKBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NCC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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